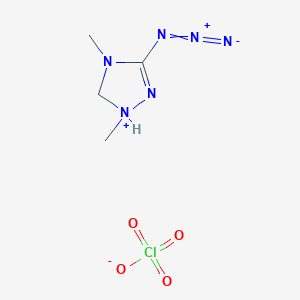
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a triazolium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate typically involves the reaction of 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium with sodium azide in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The production process would also incorporate purification steps to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of azides and other nitrogen-containing compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate involves the reactivity of the azido group. The azido group can undergo various transformations, such as cycloaddition reactions, to form triazoles. These reactions are often catalyzed by copper or other transition metals. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Similar in structure but contains a hexafluorophosphate counterion instead of perchlorate.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains a tetrafluoroborate counterion and different substituents on the imidazolium ring.
Uniqueness
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate is unique due to its specific combination of the azido group and the triazolium ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in synthesis and materials science .
Propriétés
Numéro CAS |
828268-58-2 |
|---|---|
Formule moléculaire |
C4H9ClN6O4 |
Poids moléculaire |
240.60 g/mol |
Nom IUPAC |
3-azido-1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;perchlorate |
InChI |
InChI=1S/C4H8N6.ClHO4/c1-9-3-10(2)7-4(9)6-8-5;2-1(3,4)5/h3H2,1-2H3;(H,2,3,4,5) |
Clé InChI |
JKZKZVAVPNXNFE-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C(=N1)N=[N+]=[N-])C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)

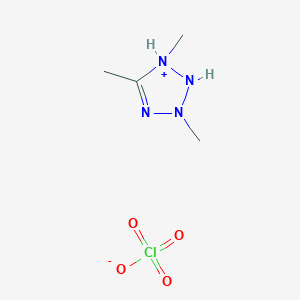
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
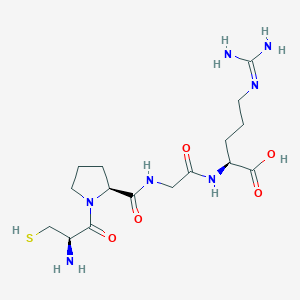
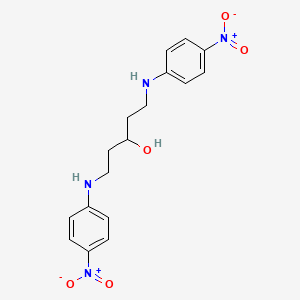
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)

![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
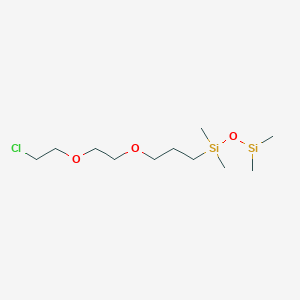
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

